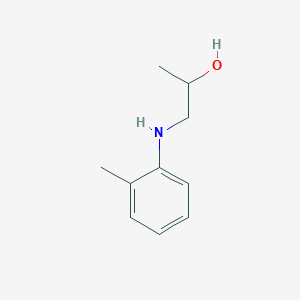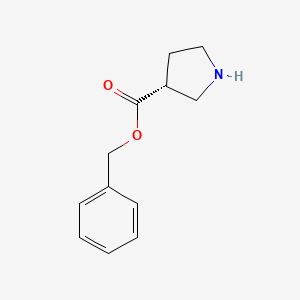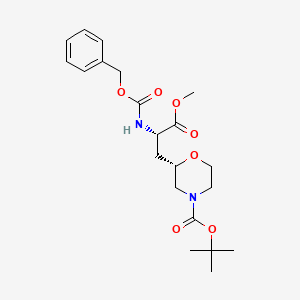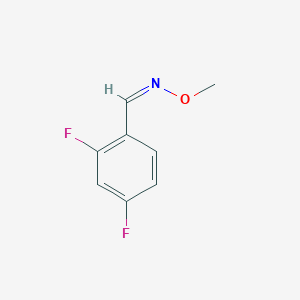
1-o-Toluidino-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-o-Toluidino-2-propanol is an organic compound with the molecular formula C10H15NO. It is a derivative of o-toluidine and propanol, characterized by the presence of a hydroxyl group (-OH) and an amino group (-NH2) attached to a propanol backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-o-Toluidino-2-propanol typically involves the reaction of o-toluidine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
1-o-Toluidino-2-propanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions of this compound can lead to the formation of amines or alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Halogenation and acylation are typical examples of such reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-o-Toluidino-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme kinetics and protein interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and analgesic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-o-Toluidino-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-o-Toluidino-2-propanol can be compared with other similar compounds, such as:
o-Toluidine: While o-toluidine is a precursor to this compound, it lacks the hydroxyl group present in the latter. This difference in functional groups leads to variations in reactivity and applications.
2-Amino-2-methyl-1-propanol: This compound is structurally similar but differs in the position of the amino group. The presence of the amino group at different positions affects the compound’s chemical properties and reactivity.
1-(Propylamino)-3-(4-toluidino)-2-propanol: This compound has a similar structure but includes an additional propylamino group, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it suitable for a wide range of applications.
Propiedades
Número CAS |
94-55-3 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(2-methylanilino)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3 |
Clave InChI |
NABBCKTTXYATHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene](/img/structure/B14021287.png)




![2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14021306.png)




![(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14021340.png)

